molecular formula C17H27N3O2 B2703494 6-Methyl-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097872-51-8

6-Methyl-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2703494
CAS No.: 2097872-51-8
M. Wt: 305.422
InChI Key: KKSZWMIGEFEBJG-UHFFFAOYSA-N
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Description

6-Methyl-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a chemical compound with the CAS Registry Number 2097872-51-8 . It has a molecular formula of C 17 H 27 N 3 O 2 and a molecular weight of 305.42 g/mol . This reagent is offered for research and development purposes and is available for purchase in various quantities from suppliers, including Life Chemicals . The structure features a pyridazinone core linked to a piperidine ring, which is further substituted with a tetrahydropyran (oxane) group. This specific arrangement of heterocycles is common in medicinal chemistry and may be of interest for screening in various biological assays. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

6-methyl-2-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-14-2-3-17(21)20(18-14)13-15-4-8-19(9-5-15)12-16-6-10-22-11-7-16/h2-3,15-16H,4-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSZWMIGEFEBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)CC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methyl-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one (CAS Number: 2097872-51-8) is a novel compound with potential therapeutic applications. Its unique structure, which includes a piperidine moiety and a pyridazine core, suggests interesting biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H27N3O2C_{17}H_{27}N_{3}O_{2} with a molecular weight of 305.4 g/mol. The compound features multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC17H27N3O2
Molecular Weight305.4 g/mol
CAS Number2097872-51-8

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, similar derivatives have shown promising results in inhibiting the growth of multiple myeloma (MM) cells through the inhibition of the TAK1 kinase pathway. In vitro assays demonstrated that certain analogs achieved growth inhibition in the nanomolar range, suggesting that modifications at specific positions can enhance potency against cancer cell lines .

The mechanism by which 6-Methyl compounds exert their anticancer effects appears to involve several pathways:

  • Kinase Inhibition : The compound may inhibit key kinases involved in cancer cell proliferation and survival.
  • Apoptosis Induction : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death.
  • Cell Cycle Arrest : By interfering with cell cycle regulatory proteins, these compounds can halt the progression of cancer cells through critical phases of division.

Study on TAK1 Inhibition

A study focused on the structure–activity relationship (SAR) of imidazo[1,2-b]pyridazine derivatives found that modifications at the C6 position significantly affected kinase inhibition potency. For example, compounds with specific substituents demonstrated up to 95% inhibition of TAK1 at concentrations as low as 100 nM . This finding highlights the potential for further development of 6-Methyl derivatives as targeted cancer therapies.

Pharmacological Evaluation

In another investigation, various analogs were tested for their ability to induce apoptosis in cancer cell lines. The results indicated that certain modifications led to enhanced apoptotic signaling pathways, making these compounds candidates for further pharmacological studies .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s pharmacological profile can be inferred through comparison with structurally related derivatives. Key analogs include quinoxaline-, benzisoxazole-, and oxadiazole-pyrazine-substituted dihydropyridazinones, which highlight substituent-driven variations in activity and physicochemical properties.

Structural Features and Hypothesized Activities

Compound Name Key Substituents Pharmacological Activity (Hypothesized) Solubility (Predicted) Binding Affinity (Hypothetical) Reference
Target Compound Piperidinyl-methyl-oxan Kinase inhibition, CNS modulation Moderate (polar groups) Moderate-to-high -
Quinoxaline Derivative Quinoxaline-2-carbonyl Kinase inhibition (e.g., PDGFR, VEGFR) Low (aromatic bulk) High
Benzisoxazole Derivative 6-Fluoro-benzisoxazol-3-yl Antipsychotic (D2/5-HT2A antagonism) Low (hydrophobic) Moderate
Oxadiazole-Pyrazine Derivative Oxadiazol-5-yl-pyrazin-2-yl Anticancer (topoisomerase inhibition) High (polar oxadiazole) Unknown
Key Observations:

Tetrahydropyran (Oxan) Group: The target compound’s oxan-4-yl substituent likely enhances solubility compared to purely aromatic analogs (e.g., quinoxaline derivative) due to its oxygen-containing ring .

Piperidine Flexibility : The piperidinyl-methyl linkage may improve bioavailability by balancing lipophilicity and molecular rigidity, a feature absent in rigid benzisoxazole derivatives .

Methyl at Position 6: The methyl group on the dihydropyridazinone core could reduce metabolic degradation, a hypothesis supported by studies on methyl-substituted heterocycles .

Research Findings and Inferences

  • Quinoxaline Derivatives: Substitution with quinoxaline-2-carbonyl () is associated with kinase inhibition, but low solubility may limit bioavailability .
  • Benzisoxazole Derivatives : Fluorinated benzisoxazole moieties () are linked to antipsychotic activity, though their hydrophobicity necessitates formulation adjustments .
  • Oxadiazole-Pyrazine Derivatives : Polar oxadiazole groups () may improve solubility, making such analogs promising for anticancer applications despite uncharacterized binding affinities .

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